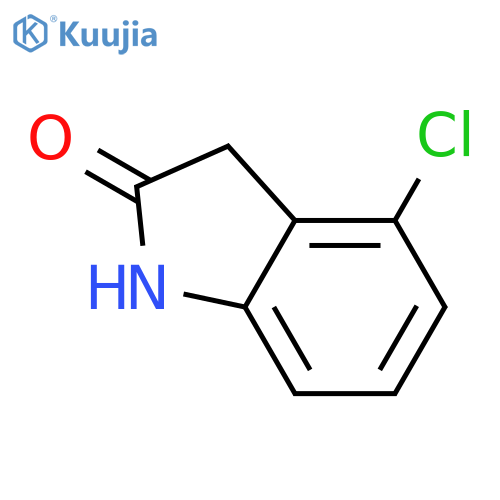

Cas no 20870-77-3 (4-chloro-2,3-dihydro-1H-indol-2-one)

4-chloro-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 4-Chloroindolin-2-one

- 4-Chloro-1,3-dihydro-2H-indol-2-one

- 4-chloro-1,3-dihydroindol-2-one

- 4-Chloro-2-oxindole

- 2H-Indol-2-one,4-chloro-1,3-dihydro

- 4-Chlor-indolin-2-on

- 4-CHLORO-1,3-DIHYDRO-INDOL-2-ONE

- 4-chloro-2-indolinone

- 4-chloro-oxindole

- 4-Chlorooxindole

- 4-chloro-2,3-dihydro-1H-indol-2-one

- 2H-Indol-2-one, 4-chloro-1,3-dihydro-

- chlorodihydroindolone

- XNSPDJAXCBZCRV-UHFFFAOYSA-N

- SBB054564

- OR2754

- FCH919328

- BDBM50434119

- CS-W0

- DTXSID80363201

- 20870-77-3

- FT-0680473

- 2H-Indol-2-one,4-chloro-1,3-dihydro-

- 5W-0090

- CS-W022163

- AC-13967

- MFCD03787567

- AKOS000276784

- AB15885

- CHEMBL2380324

- AM20030323

- Q-102625

- SCHEMBL624585

- SY009372

- A4539

- DB-066359

-

- MDL: MFCD03787567

- インチ: 1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)

- InChIKey: XNSPDJAXCBZCRV-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])C([H])=C([H])C2=C1C([H])([H])C(N2[H])=O

計算された属性

- せいみつぶんしりょう: 167.01400

- どういたいしつりょう: 167.014

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.362

- ゆうかいてん: 206-208°

- ふってん: 340.3°C at 760 mmHg

- フラッシュポイント: 159.6 °C

- 屈折率: 1.601

- PSA: 29.10000

- LogP: 1.97260

4-chloro-2,3-dihydro-1H-indol-2-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- 危険レベル:IRRITANT

4-chloro-2,3-dihydro-1H-indol-2-one 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

4-chloro-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7115-5G |

4-chloro-2,3-dihydro-1H-indol-2-one |

20870-77-3 | 95% | 5g |

¥ 844.00 | 2023-04-06 | |

| eNovation Chemicals LLC | D519139-5g |

4-Chloroindolin-2-one |

20870-77-3 | 97% | 5g |

$600 | 2024-05-24 | |

| OTAVAchemicals | 6932228-100MG |

4-chloro-2,3-dihydro-1H-indol-2-one |

20870-77-3 | 95% | 100MG |

$114 | 2023-06-25 | |

| Matrix Scientific | 044887-5g |

4-Chloro-1,3-dihydro-2H-indol-2-one, 95+% |

20870-77-3 | 95+% | 5g |

$129.00 | 2023-09-09 | |

| Chemenu | CM148555-100g |

4-Chloro-1,3-dihydro-2H-indol-2-one |

20870-77-3 | 95%+ | 100g |

$1197 | 2021-08-05 | |

| eNovation Chemicals LLC | D519139-25g |

4-Chloroindolin-2-one |

20870-77-3 | 97% | 25g |

$1305 | 2024-05-24 | |

| eNovation Chemicals LLC | D519139-10g |

4-Chloroindolin-2-one |

20870-77-3 | 97% | 10g |

$810 | 2024-05-24 | |

| Apollo Scientific | OR2754-5g |

4-Chloro-2-oxindole |

20870-77-3 | 98% | 5g |

£41.00 | 2025-02-19 | |

| Fluorochem | 067483-5g |

4-Chloro-1,3-dihydro-2H-indol-2-one |

20870-77-3 | 97% | 5g |

£76.00 | 2022-03-01 | |

| Chemenu | CM148555-5g |

4-Chloro-1,3-dihydro-2H-indol-2-one |

20870-77-3 | 95%+ | 5g |

$134 | 2021-08-05 |

4-chloro-2,3-dihydro-1H-indol-2-one 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

4-chloro-2,3-dihydro-1H-indol-2-oneに関する追加情報

4-Chloro-2,3-Dihydro-1H-Indol-2-One: A Comprehensive Overview

4-Chloro-2,3-dihydro-1H-indol-2-one (CAS No. 20870-77-3) is a compound of significant interest in the field of organic chemistry and pharmacology. This indole derivative has garnered attention due to its unique structural properties and potential applications in drug discovery. The molecule consists of a chlorinated indole ring fused with a ketone group, making it a versatile scaffold for various chemical modifications and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-chloro-2,3-dihydro-1H-indol-2-one and its derivatives. Researchers have explored diverse methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production of this compound. These techniques not only enhance the yield but also improve the purity of the product, which is crucial for subsequent biological evaluations.

The structural uniqueness of 4-chloro-2,3-dihydro-1H-indol-2-one lies in its indole ring system, which is a common motif in many bioactive molecules. The presence of the chlorine substituent at the 4-position introduces electronic and steric effects that can modulate the compound's pharmacokinetic properties. Studies have shown that this substitution pattern can influence the compound's solubility, permeability, and metabolic stability, making it an attractive candidate for drug development.

One of the most promising applications of 4-chloro-2,3-dihydro-1H-indol-2-one is in the field of oncology. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines. Its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis has positioned it as a potential lead compound for anti-cancer drug discovery. Furthermore, recent research has explored its combination with other therapeutic agents to enhance efficacy and reduce resistance.

In addition to its anti-cancer properties, 4-chloro-2,3-dihydro-1H-indol-2-one has shown potential in other therapeutic areas such as neurodegenerative diseases and inflammation. Its ability to modulate neuroprotective pathways and inhibit pro-inflammatory cytokines highlights its versatility as a multi-targeted therapeutic agent. These findings underscore the importance of further preclinical and clinical studies to fully elucidate its therapeutic potential.

The synthesis of 4-chloro-2,3-dihydro-1H-indol-2-one involves a series of well-defined steps that ensure high purity and reproducibility. One common approach is the Povarov reaction, which allows for the construction of the indole ring system under mild conditions. This method not only simplifies the synthesis process but also enables the incorporation of various substituents at different positions on the indole ring.

Another critical aspect of 4-chloro-2,3-dihydro-1H-indol-2-one research is its pharmacokinetic profile. Studies have revealed that this compound exhibits favorable absorption and distribution characteristics, making it suitable for oral administration. However, further investigations are required to assess its long-term safety profile and potential toxicity in vivo.

As interest in 4-chloro-2,3-dihydro-1H-indol-2-one continues to grow, researchers are exploring novel strategies to enhance its bioavailability and efficacy. One such approach involves the development of prodrugs or delivery systems that can target specific tissues or cells. These innovations hold promise for improving the therapeutic index of this compound while minimizing off-target effects.

In conclusion, 4-chloro-2,3-dihydro

20870-77-3 (4-chloro-2,3-dihydro-1H-indol-2-one) 関連製品

- 2228318-19-0(1-(2-fluoro-6-nitrophenyl)cyclobutylmethanol)

- 362502-79-2(1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)

- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)

- 1891799-20-4(1-{1-[2-Methoxy-5-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine)

- 1021226-44-7(N-[6-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-4-methylbenzamide)

- 2228701-72-0(3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)

- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)

- 477885-83-9(2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide)

- 2229631-99-4(O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine)

- 1213103-68-4((1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine)